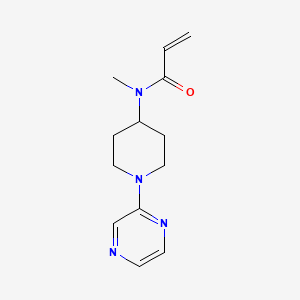

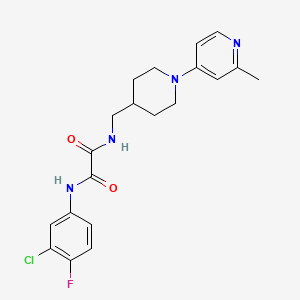

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of isoxazole and pyrazine moieties. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis and reactivity of related heterocyclic compounds, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization . Similarly, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine is achieved by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, followed by various functionalization reactions . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and can exhibit tautomerism, as seen in the study of 2-hydroxypyrazolo[1,5-a]pyridine, where the enol form is the predominant tautomeric species in solution . The presence of substituents on the heterocyclic rings can significantly affect the molecule's properties and reactivity.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, including nitrosation, nitration, bromination, and methylation, as demonstrated by the reactions of 2-hydroxypyrazolo[1,5-a]pyridine . These reactions are often position-specific and can be influenced by the nature of the substituents on the heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For example, the basicity of pyridinols is affected by the electron density in the ring, which approaches physiological pH with increasing electron density . Additionally, the stability of these compounds to air oxidation and their reactivity towards peroxyl radicals can vary, with some pyridinols being indefinitely stable to air oxidation and others decomposing upon extended exposure to the atmosphere . These properties are crucial for the potential application of these compounds as antioxidants or in other biological roles.

Aplicaciones Científicas De Investigación

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) explores the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method yields various derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields, demonstrating a versatile approach to heterocyclic compound synthesis (Bacchi et al., 2005).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives with antimicrobial properties, using citrazinic acid as a starting material. This research highlights the potential of these compounds in developing new antimicrobial agents, showcasing their practical applications in medicine (Hossan et al., 2012).

Photoactivation for Release of Carboxylate and Phenolate Groups

Chen and Steinmetz (2006) investigated the photoactivation of amino-substituted 1,4-benzoquinones for the release of carboxylate and phenolate leaving groups using visible light. This study provides insights into the photochemical properties of these compounds, which could be leveraged in designing light-responsive materials or drugs (Chen & Steinmetz, 2006).

Structural and Chemical Analysis

Slabizki et al. (2014) conducted a detailed analysis of structural isomers of dimethyl methoxypyrazines, demonstrating the importance of chromatographic separation for the unequivocal identification of closely related compounds. This research underlines the complexity of analyzing compounds with similar structures and the need for precise analytical techniques (Slabizki et al., 2014).

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)6-16(21)20-5-4-12(9-20)23-15-8-17-7-14(18-15)22-3/h7-8,12H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHOJMMVGKJFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)